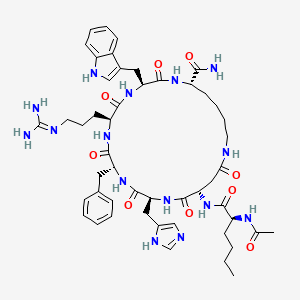
Melanotan II
Vue d'ensemble
Description
Melanotan II (MT-II) is a synthetic analogue of the peptide hormone alpha-melanocyte-stimulating hormone (alpha-MSH). It is primarily known for its ability to stimulate melanogenesis, which leads to increased melanin production in the skin, resulting in tanning. Additionally, MT-II has been studied for its effects on sexual arousal and appetite regulation .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its role in regulating melanin production and its effects on sexual behavior and appetite.
Medicine: Explored as a potential treatment for conditions such as erectile dysfunction and female sexual dysfunction. .
Industry: Utilized in the development of sunless tanning products and research on appetite control and weight management.
Mécanisme D'action
Melanotan II exerts its effects by acting as an agonist of melanocortin receptors, particularly melanocortin receptor 1 (MC1R) and melanocortin receptor 4 (MC4R). MC1R is involved in the regulation of melanin production, leading to increased pigmentation of the skin. MC4R plays a role in regulating sexual behavior and appetite. By binding to these receptors, this compound mimics the effects of alpha-MSH, leading to its observed physiological effects .
Similar Compounds:
Melanotan I (MT-I): Another synthetic analogue of alpha-MSH, but it is a linear peptide rather than a cyclic one. MT-I is primarily used for its tanning effects and has a different amino acid sequence compared to MT-II.
Bremelanotide: A synthetic peptide similar to this compound, used for the treatment of hypoactive sexual desire disorder in women. It also acts on melanocortin receptors but has a different structure and specific activity profile.
Uniqueness of this compound: this compound is unique due to its cyclic structure, which enhances its stability and potency compared to linear peptides like Melanotan I. Its ability to act on multiple melanocortin receptors (MC1R, MC3R, MC4R) allows it to exert a broader range of physiological effects, including tanning, sexual arousal, and appetite regulation .
Safety and Hazards
Melanotan II has been reported to cause a wide range of potentially serious side effects . These include facial flushing, reduced appetite, nausea, vomiting, spontaneous erections in males 1-5 hours after administration (priapism), associated with yawning and stretching complex . Long term, there is concern that this compound may increase the risk of melanoma – a potentially serious form of skin cancer .
Analyse Biochimique
Biochemical Properties
Melanotan II non-selectively mimics the action of melanocortin peptides, which are natural hormones involved with pigmentation, energy homeostasis, sexual functioning, the immune system, inflammation, and the cardiovascular system . It stimulates the production of eumelanin, causing the skin to go darker (tanning) . This compound binds primarily to the MC1 and MC4 receptors, and to a lesser extent to MC3 .
Cellular Effects
This compound has been reported to cause a wide range of potentially serious side effects . It has been found to stimulate melanin production in the skin, leading to a tanning effect . It also has potential positive effects on sexual function, with users reporting increased libido and improvements in erectile dysfunction .
Molecular Mechanism
This compound works by stimulating the production of melanin, the pigment responsible for skin color. When administered, this compound binds to melanocortin receptors in the skin, which triggers a series of biochemical reactions leading to increased melanin synthesis . It produces melanogenesis mainly through peripheral MC1R binding .
Temporal Effects in Laboratory Settings
This compound is usually administered as an injection of liquid underneath the skin, commonly every second day . Trials have shown that the tanning effect can occur within 5 doses . There has been no scientific study into the long term and permanent side effects the use of this peptide may cause .
Dosage Effects in Animal Models
In animal models, this compound has been shown to cause weight loss and reduce body mass independent of a reduction in caloric intake . After 19 days, rat models that did not receive this compound gained body weight while those receiving the drug lost weight .
Metabolic Pathways
This compound is reported to engage signaling pathways in a manner more similar to endogenous melanocortins . It regulates melanogenesis and sexual behavior primarily through MC1R and MC4R, and metabolic effects are central MC4R and MC3R .
Transport and Distribution
This compound is usually administered as an injection of liquid underneath the skin . The synthetic nature of this compound means that the body’s response to it can vary, potentially leading to unpredictable tanning results .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with melanocortin receptors located on the cell surface .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Melanotan II involves the formation of a cyclic peptide. The process begins with the orthogonal protection of the epsilon-amino group of lysine and the gamma-carboxy group of aspartic acid. These protected groups are then subjected to carbodiimide-mediated lactamization to form an intermediate. This intermediate is subsequently attached to N-acetylnorleucine, resulting in the formation of this compound. The entire synthesis process can be completed in 12 steps with an overall yield of 2.6%, and the product is more than 90% pure without preparative chromatography .
Industrial Production Methods: Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the peptide by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions: Melanotan II primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions:
Carbodiimide Reagents: Used for peptide bond formation.
Protecting Groups: Such as Fmoc (fluorenylmethyloxycarbonyl) for amino acids.
Cyclization Agents: For forming the lactam ring structure.
Major Products: The major product of these reactions is the cyclic peptide this compound itself, which is characterized by its high purity and specific biological activity.
Propriétés
IUPAC Name |
(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H69N15O9/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56)/t35-,36-,37-,38+,39-,40-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKLPDJLXHXHNV-MFVUMRCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H69N15O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153135 | |
| Record name | Melanotan-II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1024.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121062-08-6 | |
| Record name | Melanotan-II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121062086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melanotan-II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MELANOTAN II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPF5CJ93X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Melanotan II interact with its target receptors?
A1: this compound primarily interacts with melanocortin receptors (MCRs), specifically MC1R, MC3R, and MC4R []. It acts as an agonist, mimicking the effects of endogenous melanocortin peptides and triggering downstream signaling pathways.
Q2: What are the downstream effects of this compound binding to MCRs?
A2: Binding of this compound to MC1R leads to increased melanogenesis, promoting skin pigmentation []. Activation of MC3R and MC4R in the central nervous system is linked to appetite regulation, energy expenditure, and sexual function [, , ].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C50H69N15O9 and a molecular weight of 1024.18 g/mol [].
Q4: Are there any spectroscopic data available for this compound?
A4: Yes, nuclear magnetic resonance (NMR) spectroscopy has been used to elucidate the structure of this compound in solution [].
Q5: How do structural modifications of this compound affect its activity and selectivity?
A5: Research indicates that modifications to the core structure and cyclic region of this compound can significantly impact its melanotropic activity []. For instance, replacing arginine with lysine and adding glycine resulted in an analog with superpotent and prolonged activity []. N-methylations of specific residues can improve in vivo stability but may negatively impact binding affinity [].
Q6: What are the pharmacokinetic properties of this compound?
A6: Detailed information on the absorption, distribution, metabolism, and excretion of this compound is limited in the provided research.
Q7: What is the duration of action of this compound?
A7: The duration of action can vary depending on the administration route and dosage. One study reported that the effects of this compound on penile erection lasted for 1-5 hours after a single subcutaneous injection []. Another study showed that centrally administered this compound increased brown adipose tissue temperature for up to 4 hours [].
Q8: What are the preclinical findings of this compound in animal models?
A8: Studies in rodents have shown that this compound can:
- Reduce food intake and body weight [, , ].
- Increase energy expenditure and brown adipose tissue thermogenesis [, , ].
- Enhance insulin sensitivity [, , ].
- Improve cardiac function in models of myocardial infarction [].
- Reduce atherosclerotic plaque inflammation and improve vascular function [].
Q9: Have there been any clinical trials investigating this compound?
A9: Limited information on clinical trials of this compound is available in the provided research. One abstract mentions the use of this compound (PT 141) as a promising treatment for erectile dysfunction [].
Q10: What drug delivery strategies are being explored for this compound?
A10: Although limited information is available in the provided research, one study explored conjugating this compound with an albumin binder to enhance tumor uptake for potential use in melanoma imaging and radionuclide therapy [].
Q11: What analytical methods are used to characterize and quantify this compound?
A11: Researchers have employed various analytical techniques for this compound characterization, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3-Fluorophenyl)-N-[1-(2,2,2-Trifluoroethyl)piperidin-4-Yl]pyridine-3-Carboxamide](/img/structure/B1676088.png)
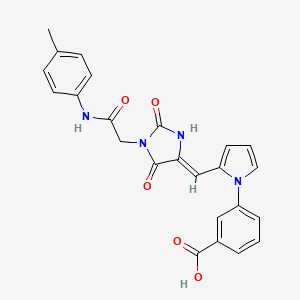
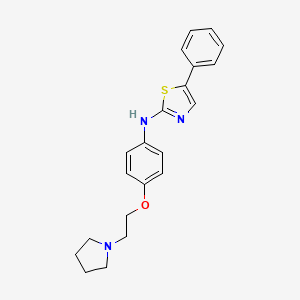
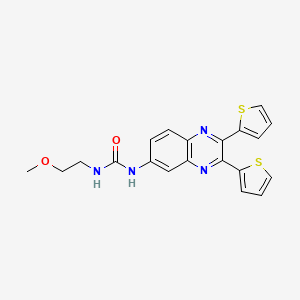


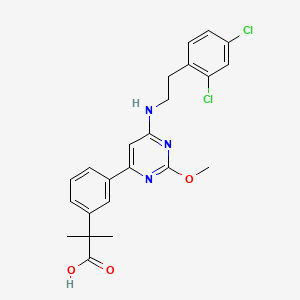
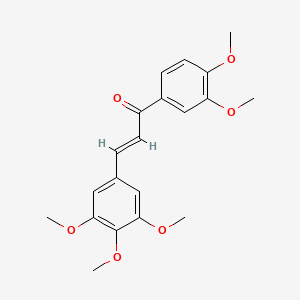

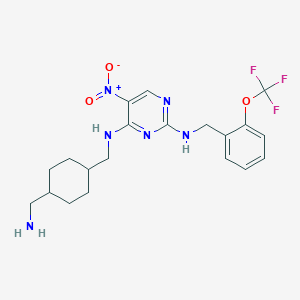
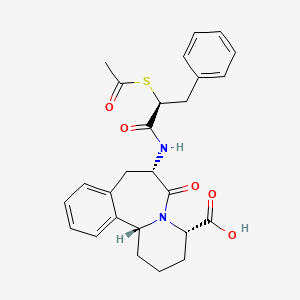

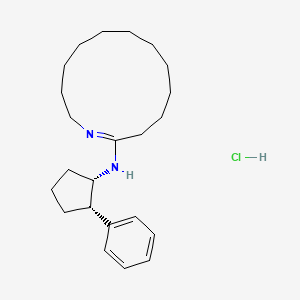
![(2S)-N-[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]propanoyl]-1-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B1676111.png)